3-Bromothioanisole
Overview
Description
3-Bromothioanisole is a 3-halothioanisole derivative that is mainly used in the preparation of photoacids. It can be prepared from 3-bromobenzenethiol.
Scientific Research Applications
Chemical Synthesis : 3-Bromothioanisole can be used for sequential amination of bromothioanisole to install two different alkylamino groups onto the aromatic ring in one pot, as demonstrated in a study on palladium-catalyzed amination of aryl sulfides with aliphatic amines (Gao, Yorimitsu, & Osuka, 2015).
Cancer Research : Various studies have highlighted the potential of this compound derivatives in cancer treatment. For instance, 3-bromopyruvate has been shown to inhibit cell proliferation and induce apoptosis in specific human glioma cell populations (Xu et al., 2016). Moreover, bromothiazole derivatives with amino acids and nitazoxanide core exhibited a concentration-dependent decrease in cell proliferation and viability in a human adenocarcinoma-derived cell line (Vale et al., 2017).
Pharmacology and Drug Development : In the realm of drug development, 3-Bromopyruvate has been explored as a novel antifungal agent against the human pathogen Cryptococcus neoformans, with a low minimum inhibitory concentration (MIC), suggesting its potential as an anti-cryptococcal drug (Dyląg et al., 2013).
Enzymology : Enzymatic oxidation of p-bromothioanisole with toluene dioxygenase provides diene diol 2 and electrochemical reduction leads to diene diol 3, showing its applications in enzymology (Finn et al., 2004).
Cellular Metabolism Studies : 3-Bromopyruvate has been used to study cellular metabolism. For example, it rapidly induces human prostate cancer cell death by affecting cell energy metabolism, GSH pool, and the glyoxalase system (Valenti, Vacca, & de Bari, 2015).
Safety and Hazards
Mechanism of Action
Target of Action
3-Bromothioanisole is a 3-halothioanisole derivative It is mainly used in the preparation of photoacids .
Mode of Action
It is known to be a useful reagent for the preparation of (Z)-1,2-diborylalkenes via sodium-metal-promoted reductive 1,2-syn-diboration of alkynes with reduction-resistant trimethoxyborane .
Biochemical Pathways
Its role in the synthesis of (z)-1,2-diborylalkenes suggests it may influence pathways involving these compounds .
Result of Action
Its primary known use is in the preparation of photoacids , suggesting it may have roles in photochemical reactions.
Action Environment
It is known that this compound is a combustible liquid and should be stored in a dark place .
Properties
IUPAC Name |
1-bromo-3-methylsulfanylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrS/c1-9-7-4-2-3-6(8)5-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYFJZAKUPSUSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80187409 | |
Record name | Benzene, 1-bromo-3-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80187409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33733-73-2 | |
Record name | 3-Bromothioanisole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33733-73-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-bromo-3-(methylthio)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033733732 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-bromo-3-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80187409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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